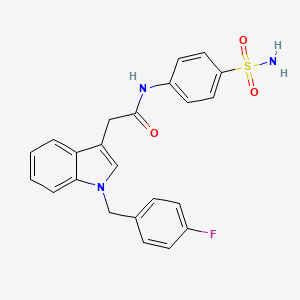

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(4-sulfamoylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O3S/c24-18-7-5-16(6-8-18)14-27-15-17(21-3-1-2-4-22(21)27)13-23(28)26-19-9-11-20(12-10-19)31(25,29)30/h1-12,15H,13-14H2,(H,26,28)(H2,25,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAIWHYCFJJFMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions.

Introduction of the Fluorobenzyl Group: The indole derivative is then alkylated with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

Acetamide Formation: The resulting intermediate is reacted with chloroacetyl chloride to introduce the acetamide functionality.

Sulfamoylation: Finally, the compound is treated with 4-aminobenzenesulfonamide under suitable conditions to yield the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.

Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring typically yields oxindole derivatives, while reduction of nitro groups results in amines.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(4-sulfamoylphenyl)acetamide can be described as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : Approximately 360.44 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds, including the target compound, exhibit significant anticancer properties. Research has shown that indole-based compounds can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in tumorigenesis.

- Case Study : A study published in ACS Omega demonstrated the synthesis of indole derivatives that showed potent antiproliferative activity against HepG2 and MCF-7 cancer cell lines, with IC50 values significantly lower than standard treatments . This suggests that the compound may also have similar therapeutic potential.

Anti-inflammatory Properties

The sulfonamide moiety in the compound is known for its anti-inflammatory effects. Compounds containing this functional group have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Data Table: COX Inhibition Potency

| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Aspirin | 0.5 | 0.9 |

| Ibuprofen | 0.6 | 0.8 |

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial properties against various bacterial strains. The presence of the sulfamoyl group may enhance this activity by increasing the compound's affinity for bacterial targets.

Mechanism of Action

The mechanism of action of 2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The fluorobenzyl group enhances its binding affinity and selectivity, while the sulfamoylphenyl acetamide linkage contributes to its overall stability and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related indole-based acetamides documented in the literature.

Table 1: Structural and Functional Comparison of Indole-Based Acetamide Derivatives

Key Observations:

Substitution at Indole Nitrogen: The 4-fluorobenzyl group in the target compound contrasts with 4-chlorobenzoyl () or unsubstituted indole (). Fluorine’s electronegativity may improve binding affinity compared to bulkier chloro or nitro groups .

Acetamide Functionalization: The 4-sulfamoylphenyl group distinguishes the target compound from analogs with 4-nitrophenyl () or 4-trifluoromethylphenylsulfonyl () moieties. In contrast, N-(2-methylquinolin-8-yl) substitution () introduces aromatic heterocyclic bulk, which may enhance DNA intercalation but increase metabolic instability .

Physicochemical and Biological Properties :

- Melting points (m.p.) vary significantly: The target compound’s hypothesized m.p. likely falls between 144°C (sulfamoylphenyl analogs, ) and 264°C (2-oxoacetamide derivatives, ), reflecting differences in crystallinity and intermolecular interactions.

- Yields for similar compounds range from 6% () to 79% (), suggesting that steric hindrance from the 4-fluorobenzyl group may complicate synthesis .

Biological Activity :

- While direct activity data for the target compound are unavailable, structurally related 4-fluorobenzyl-indole derivatives () show apoptosis-inducing and anticancer effects. The sulfamoylphenyl group may confer additional anti-inflammatory or diuretic properties, as seen in other sulfonamide-containing drugs .

Biological Activity

2-(1-(4-fluorobenzyl)-1H-indol-3-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C18H18F N3O3S

- Molecular Weight : 367.42 g/mol

- IUPAC Name : this compound

This compound features an indole ring system, which is known for its diverse biological activities, along with a sulfonamide moiety that is often associated with antimicrobial properties.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of indole have been shown to induce apoptosis in various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the activation of intrinsic and extrinsic apoptotic pathways, leading to cell death .

Antimicrobial Activity

The sulfonamide group in the compound suggests potential antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. In vitro studies have indicated that compounds with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for further exploration as antimicrobial agents .

Enzyme Inhibition

Research has highlighted the ability of related compounds to act as inhibitors of specific enzymes. For example, some derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin production. The inhibition can lead to applications in skin whitening agents and treatment for hyperpigmentation disorders .

Case Study 1: Anticancer Activity in Mice

A study evaluated the efficacy of a related indole compound in a mouse xenograft model of cancer. The results showed that treatment with the compound led to a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound, confirming its anticancer potential .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of sulfonamide-containing compounds against various bacterial strains. The results indicated that the tested compounds exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings support the hypothesis that modifications in the indole structure can enhance antimicrobial activity .

Table 1: Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of Gram-positive/negative bacteria | |

| Enzyme Inhibition | Inhibits tyrosinase activity |

Table 2: Case Study Results

| Study Type | Model/Method | Key Findings |

|---|---|---|

| Anticancer | Mouse xenograft | Significant tumor size reduction |

| Antimicrobial | In vitro assays | MICs between 8-32 µg/mL against bacterial strains |

Q & A

Q. What role do fluorine atoms play in modulating bioactivity and selectivity?

- Electronic effects : Fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Arg120 in COX-2).

- Steric effects : The compact size of fluorine minimizes steric hindrance, improving fit into hydrophobic pockets.

- Metabolic shielding : Fluorine reduces oxidation by CYP450, extending half-life in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.